1-Chloro-2,2-difluoropropane
Overview
Description
1-Chloro-2,2-difluoropropane is an organic compound with the molecular formula C3H5ClF2. It is a colorless liquid at room temperature and is primarily used in industrial applications. This compound is known for its unique chemical properties, making it a valuable substance in various fields, including chemistry and industry .
Preparation Methods
1-Chloro-2,2-difluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of chloropropane using hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce significant quantities of the compound .
Chemical Reactions Analysis
1-Chloro-2,2-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents, resulting in the formation of more complex molecules.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,2-difluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-difluoropropane involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved in its reactions are influenced by the presence of other reagents and the specific environment in which the reactions occur .
Comparison with Similar Compounds
1-Chloro-2,2-difluoropropane can be compared with other similar compounds, such as:
- 1-Chloro-1,2-difluoropropane
- 1-Chloro-2,2,3-trifluoropropane
- 1-Chloro-1,2,2,2-tetrafluoroethane
These compounds share similar chemical structures but differ in the number and position of fluorine and chlorine atoms. The unique properties of this compound, such as its reactivity and stability, make it distinct from these related compounds .
Properties
IUPAC Name |
1-chloro-2,2-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2/c1-3(5,6)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYGJSMTMPTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194811 | |
Record name | Propane, 1-chloro-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-99-5 | |
Record name | 1-Chloro-2,2-difluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-chloro-2,2-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-chloro-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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